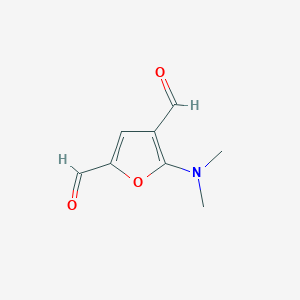
5-(Dimethylamino)furan-2,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)furan-2,4-dicarbaldehyde is an organic compound that features a furan ring substituted with dimethylamino and aldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)furan-2,4-dicarbaldehyde typically involves the functionalization of a furan ring. One common method is the oxidation of 5-(Dimethylamino)furan-2-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)furan-2,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of 5-(Dimethylamino)furan-2,4-dicarboxylic acid.
Reduction: Formation of 5-(Dimethylamino)furan-2,4-dimethanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)furan-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of advanced materials such as conductive polymers and sensors.
Wirkmechanismus
The mechanism by which 5-(Dimethylamino)furan-2,4-dicarbaldehyde exerts its effects is primarily through its ability to participate in various chemical reactions. The dimethylamino group can donate electron density to the furan ring, enhancing its reactivity. The aldehyde groups can form covalent bonds with nucleophiles, making the compound a versatile intermediate in organic synthesis. Molecular targets and pathways involved include interactions with enzymes and receptors in biological systems, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxaldehyde: A related compound with aldehyde groups at the 2 and 5 positions of the furan ring.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5 position.
Furfural: A simpler furan derivative with an aldehyde group at the 2 position.
Uniqueness
5-(Dimethylamino)furan-2,4-dicarbaldehyde is unique due to the presence of both dimethylamino and aldehyde groups on the furan ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
93824-97-6 |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
5-(dimethylamino)furan-2,4-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-9(2)8-6(4-10)3-7(5-11)12-8/h3-5H,1-2H3 |
InChI-Schlüssel |
MBSLZEOHHGIEQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(O1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
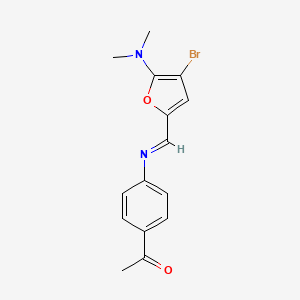
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
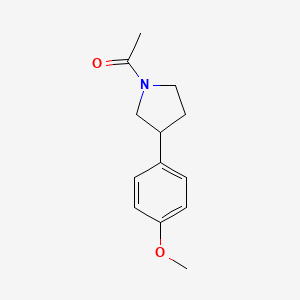
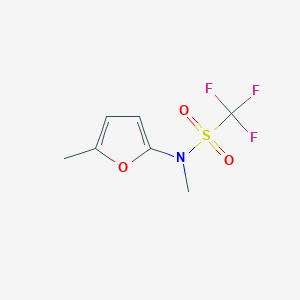
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
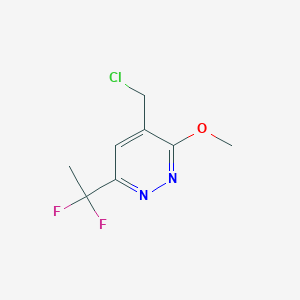
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
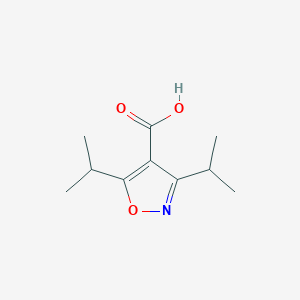
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)

![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
